molecular formula C7H11N B14409862 N,N-Dimethylpent-2-en-4-yn-1-amine CAS No. 84702-62-5

N,N-Dimethylpent-2-en-4-yn-1-amine

Cat. No.: B14409862
CAS No.: 84702-62-5
M. Wt: 109.17 g/mol
InChI Key: BQLYBCHYACTZJD-UHFFFAOYSA-N
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Description

N,N-Dimethylpent-2-en-4-yn-1-amine is an organic compound with the molecular formula C7H11N. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to carbon atoms. This compound is notable for its unique structure, which includes both an alkyne and an alkene group, making it a subject of interest in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethylpent-2-en-4-yn-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a primary amine with a suitable alkyne precursor. The reaction conditions often require the presence of a base to deprotonate the amine, facilitating the nucleophilic attack on the alkyne.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process might include steps such as distillation and recrystallization to purify the final product. The specific details of industrial methods can vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylpent-2-en-4-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The nitrogen atom in the amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield this compound oxide, while reduction could produce N,N-Dimethylpent-2-en-4-ene-1-amine.

Scientific Research Applications

N,N-Dimethylpent-2-en-4-yn-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving amines.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N,N-Dimethylpent-2-en-4-yn-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the amine group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The alkyne and alkene groups can also participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylpent-4-en-2-yn-1-amine: A structural isomer with similar properties but different reactivity due to the position of the double and triple bonds.

    N,N-Dimethylbut-2-en-4-yn-1-amine: Another related compound with a shorter carbon chain.

Uniqueness

N,N-Dimethylpent-2-en-4-yn-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are required.

Properties

CAS No.

84702-62-5

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

N,N-dimethylpent-2-en-4-yn-1-amine

InChI

InChI=1S/C7H11N/c1-4-5-6-7-8(2)3/h1,5-6H,7H2,2-3H3

InChI Key

BQLYBCHYACTZJD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC=CC#C

Origin of Product

United States

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